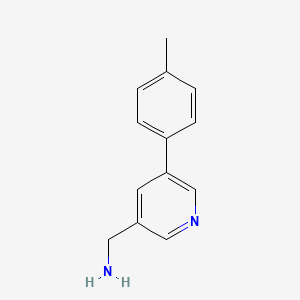

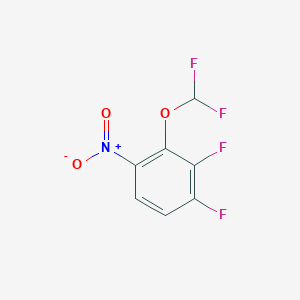

![molecular formula C12H18N4 B1321592 N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 57357-98-9](/img/structure/B1321592.png)

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a heterocyclic derivative that can be used as a pharmaceutical intermediate .

Synthesis Analysis

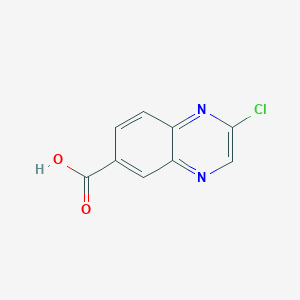

The synthesis of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds have shown antitubercular activity .Molecular Structure Analysis

The molecular structure of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involving “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are primarily related to its synthesis. The acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines results in a variety of derivatives .Physical And Chemical Properties Analysis

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has a molecular weight of 218.3 and a melting point between 148 - 150 degrees Celsius . Its IUPAC name is “N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its InChI Code is "1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)" .科学的研究の応用

Antitubercular Agents

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been explored as potential antitubercular agents . The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a minimum inhibitory concentration (MIC) value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Treatment of Psoriasis

The compound has been identified as a novel, potent, and selective NF-κB inducing kinase (NIK) inhibitor for the treatment of psoriasis . Oral administration of different doses of the compound in an imiquimod-induced psoriasis mouse model showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

JAK1 Inhibitors

Through modification of the 3-aminopiperidine linker in tofacitinib, “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been discovered as highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay . Structural modifications suggested by X-ray crystallographic analysis led to improvements in JAK1 potency and selectivity .

Chemical Properties and Safety Information

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a solid compound with a molecular weight of 218.3 and a melting point of 148 - 150°C . Safety information and documentation such as Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA) are available for this compound .

作用機序

Target of Action

Similar compounds have been shown to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQHIDKPCIGMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615104 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

57357-98-9 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)